Fidaxomicin

Übersicht

Beschreibung

Fidaxomicin is a narrow-spectrum macrocyclic antibiotic primarily used to treat infections caused by Clostridioides difficile. It is a fermentation product obtained from the actinomycete Dactylosporangium aurantiacum subspecies hamdenensis . This compound is minimally absorbed into the bloodstream when taken orally, making it effective in targeting intestinal pathogens while preserving the normal gut microbiota .

Wissenschaftliche Forschungsanwendungen

Mechanism of Action and Pharmacokinetics

Fidaxomicin exhibits bactericidal activity by inhibiting bacterial RNA polymerase, specifically at a site distinct from rifamycins. This selective inhibition allows this compound to effectively target C. difficile while sparing much of the indigenous gut microbiota, which is crucial for maintaining gut health . The drug is poorly absorbed in the gastrointestinal tract, leading to high local concentrations in the intestinal lumen, which is beneficial for treating CDI .

Treatment of Clostridioides difficile Infection

This compound has been established as a first-line treatment for CDI, demonstrating comparable efficacy to vancomycin but with a lower recurrence rate. A meta-analysis showed that this compound was associated with improved sustained symptomatic cure rates compared to vancomycin (odds ratio 0.67) and reduced risk of recurrent CDI (risk ratio 0.59) .

Table 1: Comparative Efficacy of this compound vs. Vancomycin in CDI Treatment

| Study Reference | Treatment Group | Clinical Cure Rate (%) | Recurrence Rate (%) |

|---|---|---|---|

| This compound | 71 | 17 | |

| Vancomycin | 63 | 30 | |

| This compound | 85 | 10 |

Pediatric Use

This compound has also been studied for use in children and adolescents with CDI. A study indicated that this compound was well tolerated and resulted in significantly higher global cure rates compared to vancomycin in this population .

Immunocompromised Patients

Recent studies have highlighted this compound's effectiveness in immunocompromised patients. One study reported a significant reduction in treatment failure outcomes among patients treated with this compound compared to those receiving vancomycin (hazard ratio 0.28) .

Semisynthetic Derivatives

Research is ongoing into semisynthetic derivatives of this compound aimed at enhancing its antibacterial spectrum and pharmacokinetic properties. These derivatives show promising activity against other pathogens such as Mycobacterium tuberculosis, indicating potential for broader clinical applications beyond CDI .

Table 2: Antibacterial Activity of this compound Derivatives

| Derivative Name | Pathogen Targeted | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|

| Novel Analog A | Mycobacterium tuberculosis | <0.045 |

| Novel Analog B | Staphylococcus aureus | <0.25 |

Case Study 1: Recurrence Prevention

A clinical trial involving patients with recurrent CDI demonstrated that those treated with this compound had a significantly lower rate of recurrence compared to those treated with vancomycin (10% vs. 19%) after adjusting for various risk factors .

Case Study 2: Pediatric Efficacy

In a cohort study involving children diagnosed with CDI, this compound treatment led to an overall cure rate of approximately 85%, showcasing its potential as a safe and effective option for pediatric patients .

Wirkmechanismus

Fidaxomicin, also known as Tiacumicin B or Dificid, is a macrolide antibiotic that has been used in the treatment of diarrhea caused by Clostridioides difficile .

Target of Action

This compound’s primary target is the bacterial RNA polymerase (RNAP) of Clostridioides difficile . This enzyme is responsible for carrying out transcription in all bacteria .

Mode of Action

This compound inhibits the bacterial RNA synthase, thereby disrupting bacterial transcription . It binds to the RNAP at a site distinct from where rifamycins interact .

Biochemical Pathways

This compound acts selectively on the bacterium Clostridioides difficile, a main cause of intestinal infections . It inhibits RNA polymerase, preventing transcription . The drug’s selective clinical activity can be explained by a region in the enzyme RNA polymerase that can sensitize the pathogen to this compound .

Pharmacokinetics

This compound is mainly confined to the gastrointestinal tract . Following oral administration of a single dose of 200 mg this compound in healthy adults, the elimination half-life of this compound was approximately 11.7 ± 4.80 hours . This compound is transformed to its main and pharmacologically active metabolite, OP-1118, via hydrolysis at the isobutyryl ester .

Result of Action

This compound selectively eradicates pathogenic Clostridioides difficile with relatively little disruption to the multiple species of bacteria that make up the normal, healthy intestinal microbiota . The maintenance of normal physiological conditions in the colon may reduce the probability of recurrence of Clostridioides difficile infection .

Action Environment

This compound acts selectively on Clostridioides difficile while leaving many crucial gut microbes intact . This selectivity is beneficial as broad-spectrum antibiotics used to treat C. difficile infections can decimate the normal gut microbiome, killing harmless and protective commensal bacteria and increasing susceptibility to recurrent C. difficile infections .

Biochemische Analyse

Biochemical Properties

Fidaxomicin mediates its potent bactericidal action on bacteria by inhibiting the bacterial RNA synthase, thereby disrupting bacterial transcription . The antibacterial activity of this compound is distinct from macrolides and rifamycins, as the bactericidal activity is time-dependent, and not concentration-dependent . It displays a narrow spectrum of activity against gram-positive anaerobes .

Cellular Effects

This compound is used in the treatment of diarrhea caused by Clostridioides (formerly Clostridium) difficile in adult and pediatric patients over the age of 6 months . Unlike vancomycin, however, this compound has a negligible effect on normal colonic microflora . It is also reported to have some side effects such as nausea, vomiting, and constipation .

Molecular Mechanism

This compound binds to and prevents movement of the “switch regions” of bacterial RNA polymerase . This switch motion occurs during the opening and closing of the DNA:RNA clamp, a process that occurs throughout RNA transcription but is especially important in the opening of double-stranded DNA during the initiation of transcription .

Temporal Effects in Laboratory Settings

This compound is highly effective against C. perfringens strains of canine and feline origin . When tested by an agar dilution method, this compound minimum inhibitory concentrations (MICs) ranged between 0.004 and 0.032 µg/ml . The incorporation of this compound into the test medium at a concentration equivalent to half the MIC significantly increased the susceptibility of isolates to metronidazole and erythromycin in 71.4% and 61.9% of the strains, respectively .

Dosage Effects in Animal Models

In rats, the LD 50 of this compound was approximately 200 mg/kg and the no observed adverse effect level (NOAEL) was determined to be 62.5 mg/kg following administration of a single intravenous dose .

Metabolic Pathways

This compound is mainly transformed by hydrolysis to form its main metabolite OP-1118 . Although OP-1118 also has antibacterial activity against C. difficile, it is less active than this compound .

Transport and Distribution

This compound remains mainly confined to and acts locally in the gastrointestinal tract when orally administered . There is limited information on the volume of distribution of this compound .

Subcellular Localization

This compound is mainly confined to the gastrointestinal tract when orally administered . A study demonstrated that this compound suppressed Notch signaling and may be repurposed for the treatment of breast cancer . The relatively weak fluorescence signal (green) of this compound was observed in the nuclei (red) of 4T1 cells after 0.5 h incubation, and enhanced fluorescence of this compound could be detected after 2 h and 4 h incubation, indicating that the this compound could be localized in the nucleus .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fidaxomicin is produced through fermentation using the actinomycete Dactylosporangium aurantiacum subspecies hamdenensis. The fermentation process involves culturing the microorganism in a suitable medium, followed by extraction and purification of the antibiotic . An improved process for the preparation of this compound involves culturing Actinoplanes deccanensis in a specific culture medium, resulting in a yield of greater than 500 mg/L broth .

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation, followed by extraction and purification processes. The fermentation broth is subjected to whole broth extraction, and the antibiotic is isolated with a purity of greater than 97% area by high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Types of Reactions: Fidaxomicin undergoes various chemical reactions, including hydrolysis, oxidation, and thermal degradation. The stability of this compound under different stress conditions has been studied using reversed-phase high-performance liquid chromatography (RP-HPLC) .

Common Reagents and Conditions: The degradation of this compound has been studied under acidic, alkaline, oxidative, and thermal stress conditions. The separation of this compound from its degradation products is achieved using a mobile phase composed of 0.1% ortho phosphoric acid in water, acetonitrile, and methanol .

Major Products Formed: The degradation of this compound results in the formation of several impurities. Among them, impurity 1 and impurity 4 are common, while impurities 2, 3, and 6 are alkali stress-dependent, and impurity 5 is acid stress-dependent .

Vergleich Mit ähnlichen Verbindungen

Fidaxomicin is often compared with other antibiotics used to treat Clostridioides difficile infections, such as vancomycin and metronidazole. Unlike vancomycin, this compound has a negligible effect on normal colonic microflora, making it a preferred choice for reducing the risk of recurrent infections . This compound is also superior to vancomycin in terms of sustained response without recurrence . Other similar compounds include rifamycins, which also inhibit RNA polymerase but at a different site .

Similar Compounds

- Vancomycin

- Metronidazole

- Rifamycins

This compound’s unique mechanism of action and its ability to preserve the normal gut microbiota make it a valuable antibiotic for treating Clostridioides difficile infections.

Biologische Aktivität

Fidaxomicin is a macrocyclic antibiotic primarily used for the treatment of Clostridioides difficile infections (CDI). Its unique mechanism of action, favorable pharmacokinetic properties, and low propensity for resistance development make it a significant agent in combating CDI. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its bactericidal effects by inhibiting bacterial RNA polymerase (RNAP), thereby blocking transcription processes essential for bacterial survival. Unlike traditional antibiotics that target protein synthesis, this compound's action on RNAP allows it to maintain activity against resistant strains of C. difficile.

Antimicrobial Spectrum

This compound demonstrates a narrow spectrum of activity, primarily targeting Gram-positive bacteria, particularly C. difficile. The minimum inhibitory concentration (MIC) for this compound against C. difficile isolates ranges from ≤0.001 to 1 μg/mL, with an MIC90 of 0.5 μg/mL, indicating potent activity against this pathogen .

Comparative Antimicrobial Activity

| Antibiotic | MIC Range (μg/mL) | MIC90 (μg/mL) | Target Organisms |

|---|---|---|---|

| This compound | ≤0.001 – 1 | 0.5 | C. difficile |

| Vancomycin | 0.5 – >256 | >256 | C. difficile and other Gram-positives |

Clinical Efficacy

This compound has been shown to be non-inferior to vancomycin in clinical trials for CDI treatment. A multicenter trial involving 535 patients demonstrated that this compound achieved clinical cure rates of 91.7% compared to 90.6% for vancomycin, meeting the non-inferiority criterion .

Case Study: Pediatric Population

A recent study focused on the safety and efficacy of this compound in children with CDI reported an initial clinical response rate of 92.1% with a recurrence rate of 31.4% within 28 days post-treatment . This highlights this compound's potential as a treatment option in pediatric populations, where traditional therapies may not be as effective.

Safety Profile

This compound is generally well tolerated with a low incidence of systemic absorption and adverse effects. Common side effects include gastrointestinal disturbances such as nausea and vomiting, but these occur at similar rates compared to vancomycin . In a comparative study involving immunocompromised patients, this compound showed a significantly lower risk of adverse outcomes compared to vancomycin (10.5% vs 19%) after adjusting for various factors .

Resistance Development

One of the notable advantages of this compound is its low propensity for inducing resistance among treated strains of C. difficile. Studies indicate that while vancomycin usage can lead to increased resistance rates, this compound maintains its effectiveness due to its unique mechanism targeting RNAP rather than ribosomal pathways .

Future Directions

Research continues into the development of this compound analogs aimed at broadening its spectrum against other pathogens such as Mycobacterium tuberculosis. These semisynthetic modifications are designed to enhance pharmacokinetic properties and reduce the likelihood of resistance development .

Eigenschaften

Key on ui mechanism of action |

_Clostridium difficile_ is a Gram-positive bacterium that causes various gastrointestinal complications, such as antibiotic-associated diarrhea. _C. difficile_ infection can be caused by antibiotic therapy, resulting in the disruption of the human gut flora leads to an overgrowth of _C. difficile_. The consequences of _C. difficile_ infection can be mild to severe and sometimes fatal. Fidaxomicin gets hydrolyzed to its active metabolite, OP-1118, upon oral administration. Both compounds mediate a bactericidal activity against _C. difficile_ by inhibiting bacterial RNA polymerase at the initiation phase of the transcription cycle. The RNA polymerase is an essential bacterial enzyme that regulates gene expression, catalyzes nucleic acid interactions, and promotes several bacterial enzymatic reactions critical for bacterial survival. The core RNA polymerase is composed of a complex of different subunits and contains the active site. To initiate bacterial transcription, the active site of the core RNA polymerase binds to a promoter-specificity σ initiation factor, which locates and binds to a promoter region of the DNA. The DNA-RNA polymerase interaction promotes subsequent steps of transcription, which involves the separation of DNA strands. Fidaxomicin binds to the DNA template-RNA polymerase complex, thereby preventing the initial separation of DNA strands during transcription and inhibiting messenger RNA synthesis. The narrow spectrum of antimicrobial activity of fidaxomicin may be explained by the unique target site of fidaxomicin and differing σ subunits of the core structure of RNA polymerase among bacterial species. |

|---|---|

CAS-Nummer |

873857-62-6 |

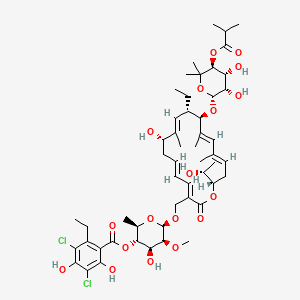

Molekularformel |

C52H74Cl2O18 |

Molekulargewicht |

1058.0 g/mol |

IUPAC-Name |

[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9Z,11S,12R,13E,15E,18S)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate |

InChI |

InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)42(61)44(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)43(30)70-50-41(60)40(59)46(52(10,11)72-50)71-47(62)24(3)4/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19+,26-22-,27-21+,31-17+/t28-,29-,30+,33+,34+,40-,41+,42+,43+,44-,45+,46+,50-,51-/m1/s1 |

InChI-Schlüssel |

ZVGNESXIJDCBKN-LGPUCNCQSA-N |

SMILES |

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C |

Isomerische SMILES |

CC[C@H]1/C=C(\[C@H](C/C=C/C=C(/C(=O)O[C@@H](C/C=C(/C=C(/[C@@H]1O[C@H]2[C@H]([C@H]([C@@H](C(O2)(C)C)OC(=O)C(C)C)O)O)\C)\C)[C@@H](C)O)\CO[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)/C |

Kanonische SMILES |

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C |

Aussehen |

Solid powder |

Siedepunkt |

1046.4 |

Key on ui other cas no. |

873857-62-6 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO. |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

fidaxomicin lipiarmycin lipiarmycin A3 lipiarmycin A4 lipiarmycin B lipiarmycin B3 lipiarmycin B4 PAR 101 PAR-101 PAR101 tiacumicin B tiacumicin C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.